Reactive orange 35

Description

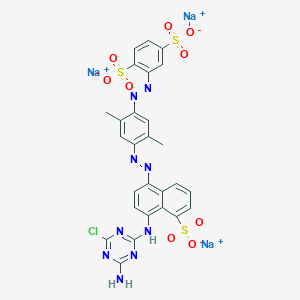

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H19ClN9Na3O9S3 |

|---|---|

Molecular Weight |

814.1 g/mol |

IUPAC Name |

trisodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C27H22ClN9O9S3.3Na/c1-13-11-20(36-37-21-12-15(47(38,39)40)6-9-22(21)48(41,42)43)14(2)10-19(13)35-34-17-7-8-18(30-27-32-25(28)31-26(29)33-27)24-16(17)4-3-5-23(24)49(44,45)46;;;/h3-12H,1-2H3,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H3,29,30,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

QODWDUXKFKJVCQ-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC3=C4C=CC=C(C4=C(C=C3)NC5=NC(=NC(=N5)N)Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Reactive Orange 35: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I. Reactive Orange 35, a widely used azo dye in the textile industry. Understanding its spectroscopic properties is crucial for quality control, environmental monitoring, and research into its biological interactions and potential applications or implications in drug development. This document details the methodologies for its analysis using UV-Visible, Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), presenting key data in a structured format and illustrating experimental workflows.

Introduction to this compound

This compound is a sulfonated monoazo dye characterized by its vibrant reddish-orange hue. Its chemical structure contains an azo chromophore (-N=N-) responsible for its color, sulfonic acid groups that impart water solubility, and a reactive group that allows it to form covalent bonds with textile fibers. The IUPAC name for one of its common forms is trisodium;2-[[4-[[4-chloro-6-(2-sulfonatoethylamino)-1,3,5-triazin-2-yl]amino]-5-sulfonato-1-naphthyl]azo]benzene-1,4-disulfonate. Its molecular formula is C27H19ClN9Na3O9S3, with a molecular weight of approximately 814.12 g/mol . The analysis of this and similar dyes is pertinent to various fields, including forensic science and environmental monitoring[1].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying the concentration of this compound in solution and studying its electronic transitions.

Quantitative Data

| Parameter | Value | Reference |

| λmax (Maximum Absorption Wavelength) | ~492 nm | [2] |

| Molar Absorptivity (ε) | Data not available |

Experimental Protocol: UV-Vis Spectrophotometry

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Analysis:

-

Set the spectrophotometer to scan a wavelength range of 200-800 nm to determine the λmax[3].

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule, providing a "molecular fingerprint."

Quantitative Data: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3400 - 3500 | O-H and N-H stretching (from amino groups and absorbed water) | [4] |

| ~1600 | N=N stretching (azo group) | [4] |

| 1380 - 1450 | Aromatic C=C stretching | |

| 1150 - 1250 | S=O stretching (sulfonate groups) | |

| 1000 - 1100 | C-N stretching | |

| ~800 | C-Cl stretching (from the triazine ring) |

Experimental Protocol: FTIR Spectroscopy (ATR Method)

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the solid dye sample is dry.

-

Place a small amount of the powdered dye directly onto the ATR crystal.

-

-

Analysis:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be corrected for background absorbance.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Expected ¹H NMR Spectral Characteristics

Due to the complexity of the molecule and the presence of multiple aromatic rings and substituents, the ¹H NMR spectrum is expected to be complex. Key expected features include:

-

Aromatic Protons (6.5-8.5 ppm): Multiple signals corresponding to the protons on the benzene and naphthalene ring systems. Protons ortho to the azo linkage are expected to show a significant downfield shift.

-

Aliphatic Protons (3.0-4.0 ppm): Signals from the ethyl group in the reactive side chain.

-

Amine Protons: A broad signal that may be exchangeable with D₂O.

Note: Specific chemical shift data for this compound is not available in the reviewed literature. The expected ranges are based on general principles for sulfonated azo dyes.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Ensure the sample is completely dissolved. If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Analysis:

-

Acquire the ¹H NMR spectrum.

-

Reference the spectrum to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

-

Process the data (phasing, baseline correction, and integration).

-

Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the accurate mass determination and structural elucidation of this compound and its degradation products.

Quantitative Data

| Parameter | Value | Reference(s) |

| Molecular Formula | C27H19ClN9Na3O9S3 | |

| Monoisotopic Mass | 813.9711 u | Calculated |

| Average Mass | 814.12 u | |

| Ionization Mode | Negative Electrospray Ionization (ESI) | |

| Expected Ions | [M-Na]⁻, [M-2Na]²⁻, [M-3Na]³⁻ and other multiply charged species |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system (e.g., water/acetonitrile mixture).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

LC Method:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is common for separating sulfonated dyes.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS Method:

-

Ionization Mode: Negative ESI is preferred for sulfonated compounds.

-

Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect the parent ion and potential fragments.

-

Tandem MS (MS/MS): Isolate the precursor ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.

-

Experimental and Logical Workflows

Spectroscopic Analysis Workflow

Caption: General workflow for the comprehensive spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Logical relationship between the molecular structure of this compound and the information obtained from different spectroscopic techniques.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach, with each technique providing unique and complementary information. UV-Vis spectroscopy is ideal for quantification, while FTIR offers rapid identification of functional groups. NMR and high-resolution mass spectrometry are indispensable for detailed structural elucidation and confirmation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this and similar reactive azo dyes. Further experimental determination of the molar absorptivity and detailed NMR and MS/MS fragmentation studies would provide a more complete spectroscopic profile of this important industrial chemical.

References

- 1. The Identification of Cotton Fibers Dyed with Reactive Dyes for Forensic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. UV-Vis microspectrophotometry as a method of differentiation between cotton fibre evidence coloured with reactive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS Number 70210-13-8 (C.I. Reactive Orange 35)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 70210-13-8, commonly known as C.I. Reactive Orange 35. The primary application of this substance is as a reactive azo dye in the textile industry. This document consolidates available data on its chemical and physical properties, synthesis, and analytical methods. Furthermore, it delves into the limited, yet important, toxicological and ecotoxicological data, including findings on cytotoxicity and mutagenicity which are pertinent to the broader class of azo dyes. While direct applications in drug development and pharmacology are not documented, its chemical reactivity and potential for bio-interaction, as suggested by toxicological studies, are discussed. This guide aims to serve as a foundational resource for researchers interested in the properties and potential biological implications of this compound and similar reactive dyes.

Chemical and Physical Properties

C.I. This compound is a synthetic organic compound belonging to the class of azo dyes. Its chemical structure is characterized by the presence of an azo group (-N=N-) which acts as a chromophore, and a reactive group that allows it to form covalent bonds with substrates.

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value | Reference(s) |

| IUPAC Name | trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulphonatonaphthyl]azo]-2,5-dimethylphenyl]azo]benzene-1,4-disulphonate | [1] |

| CAS Number | 70210-13-8 (also cited as 12270-76-7) | [2][3][4] |

| Molecular Formula | C27H19ClN9Na3O9S3 | [2] |

| Molecular Weight | 814.12 g/mol | |

| Appearance | Orange powder | |

| Solubility | 300 g/L in water | |

| Chemical Class | Single Azo Dye |

Synthesis

The synthesis of C.I. This compound is a multi-step process involving diazo coupling reactions, a common method for producing azo dyes. The general manufacturing process can be outlined as follows:

-

First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.

-

Second Diazotization and Coupling: The product from the first step is diazotized again and subsequently coupled with 8-Aminonaphthalene-1-sulfonic acid.

-

Condensation: The resulting disazo compound is condensed with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

-

Ammoniation: The final step involves the reaction with ammonia to introduce the amino group on the triazine ring.

Caption: Synthesis workflow for C.I. This compound.

Applications

Industrial Applications

The primary and well-documented application of C.I. This compound is in the textile industry for dyeing cellulosic fibers such as cotton. The reactive monochlorotriazine group in its structure forms covalent bonds with the hydroxyl groups of cellulose fibers under alkaline conditions, leading to excellent wash fastness. It is suitable for various dyeing processes, including one-phase printing under saturated steam conditions and high-temperature steaming.

Research and Other Potential Applications

While not extensively studied, some sources suggest potential applications beyond textile dyeing:

-

Analytical Reagent: It has been described as a functional group that can be used as an analytical reagent in organic solvents.

-

Chemical Synthesis: Due to its reactive nature, particularly its ability to react with amide groups at elevated temperatures, it has been proposed for use in the synthesis of other compounds, including potential pharmaceuticals and pesticides. However, specific examples in peer-reviewed literature are lacking.

-

Adsorption Studies: C.I. This compound has been used as a model compound to study the adsorption characteristics of single-walled carbon nanotubes (SWCNTs) for the removal of dyes from aqueous solutions through electrostatic interactions.

Toxicological Profile

There is limited specific toxicological data for C.I. This compound. Much of the available information is extrapolated from studies on the broader class of reactive azo dyes.

Cytotoxicity

Table 2: Summary of Cytotoxicity Findings for Similar Reactive Dyes

| Cell Line | Observation | Conclusion | Reference(s) |

| HaCaT (Human Keratinocytes) | Concentration-dependent cytotoxicity observed for some reactive dyes. | Epidermal cells appear more sensitive to the cytotoxic effects of these dyes. | |

| HepaRG (Human Hepatic Cells) | Cytotoxic effects were observed at the highest tested concentrations for some reactive dyes. | Hepatic cells showed less sensitivity compared to keratinocytes. |

Genotoxicity and Mutagenicity

Azo dyes, as a class, are known to have the potential for mutagenicity, often following reductive cleavage of the azo bond, which can release potentially carcinogenic aromatic amines. The Prival test, a modification of the Ames test, is considered superior for assessing the mutagenicity of azo dyes as it simulates this reductive cleavage. While specific genotoxicity data for C.I. This compound is scarce, a study on other reactive dyes using a flow cytometry-based micronucleus assay on HaCaT and HepaRG cells did not detect genotoxicity. This suggests that while cytotoxicity is a concern, the genotoxic potential may be low for some reactive dyes under the tested conditions.

Sensitization

There is evidence that some reactive dyes can act as skin and respiratory sensitizers, particularly in occupational settings within the textile industry. Repeated exposure can lead to allergic contact dermatitis, conjunctivitis, rhinitis, or occupational asthma.

Environmental Fate and Ecotoxicity

The environmental fate of reactive dyes is of concern due to their high water solubility and the potential for their degradation products to be toxic.

Biodegradation

The degradation of C.I. This compound and other azo dyes can occur under anaerobic conditions through the reductive cleavage of the azo bond by microorganisms. This process leads to the formation of aromatic amines, which may be more toxic than the parent dye. The subsequent aerobic degradation of these aromatic amines is often slow.

Ecotoxicity

Limited data is available for C.I. This compound. Studies on other reactive dyes have shown varying levels of toxicity to aquatic organisms. The degradation products can also pose ecological risks.

Experimental Protocols

Detailed experimental protocols for studies specifically on C.I. This compound are not widely published. However, based on studies of similar compounds, a general workflow for in vitro cytotoxicity and genotoxicity assessment can be conceptualized.

Conceptual Experimental Workflow: In Vitro Toxicity Assessment

Caption: A conceptual workflow for in vitro toxicity testing of reactive dyes.

Conclusion and Future Directions

CAS number 70210-13-8, or C.I. This compound, is a well-characterized reactive azo dye with its primary application in the textile industry. For researchers in the life sciences and drug development, this compound is largely un-investigated. The available toxicological data, mainly from related compounds, suggests a potential for cytotoxicity, particularly in epidermal cells, and a need for further investigation into its sensitization properties. While its direct application in pharmacology is not evident, its defined chemical structure and reactivity could make it a useful tool compound in specific research contexts, such as in the development of analytical methods or as a model for studying dye-protein interactions. Significant data gaps remain regarding its biological mechanism of action, interaction with specific cellular pathways, and its full toxicological and pharmacological profile. Future research should focus on targeted in vitro and in vivo studies to elucidate these unknown aspects, which would provide a clearer picture of its potential risks and any untapped utility for biomedical research.

References

"Reactive orange 35 molecular formula and weight"

An In-depth Technical Guide to Reactive Orange 35

This technical guide provides a comprehensive overview of this compound, a significant member of the azo class of dyes. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its chemical and physical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a synthetic dye primarily utilized in the textile industry for its vibrant color and high fastness.[1] Its chemical structure and properties are pivotal to its function, enabling it to form covalent bonds with substrates.[1]

| Property | Value | Reference |

| Molecular Formula | C27H19ClN9Na3O9S3 | [2][3][4] |

| Molecular Weight | 814.12 g/mol | |

| C.I. Name | This compound | |

| CAS Registry Number | 12270-76-7 / 70210-13-8 | |

| Molecular Structure Class | Single azo | |

| Appearance | Red-light orange powder, granules, or liquid | |

| Solubility in Water | 300 g/L |

Synthesis Protocol

The manufacturing of this compound involves a multi-step chemical synthesis process. This process begins with the diazotization of an aromatic amine, followed by a series of coupling and condensation reactions.

A generalized experimental protocol for the synthesis is as follows:

-

First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid undergoes diazotization. The resulting diazonium salt is then coupled with 2,5-Dimethylbenzenamine.

-

Second Diazotization and Coupling: The product from the first step is diazotized and subsequently coupled with 8-Aminonaphthalene-1-sulfonic acid.

-

Condensation: The resulting compound is condensed with 2,4,6-Trichloro-1,3,5-triazine. This reaction is typically carried out under controlled temperature and pH conditions to ensure sequential nucleophilic substitution.

-

Ammoniation: The final step involves ammoniation to complete the synthesis of the this compound molecule.

Caption: Synthesis workflow of this compound.

Applications and Mechanism of Action

This compound is predominantly used in the textile industry for dyeing cellulosic fibers such as cotton. Its reactive nature allows it to form a strong covalent bond with the hydroxyl groups in cellulose fibers, resulting in excellent wash fastness and vibrant, long-lasting color. Beyond textiles, it also finds applications as an analytical reagent and as a colorant for polymers.

The application process in textile dyeing generally involves the following stages:

-

Pre-treatment of Fabric: Removal of impurities from the textile material.

-

Dye Application: The dye is applied under alkaline conditions to facilitate the reaction with the fiber.

-

Fixation: The dye chemically bonds with the fabric. This can be achieved through processes like high-temperature steaming or curing.

-

Washing: Removal of any unreacted dye to ensure color fastness.

Caption: General workflow for textile dyeing with this compound.

Interaction and Environmental Considerations

Research has been conducted on the interaction of this compound with various materials. For instance, it can be adsorbed onto single-walled carbon nanotubes, which suggests potential applications in dye removal and separation technologies. Like many synthetic dyes, the environmental impact of this compound is a subject of study, particularly concerning its potential for photodegradation and the aquatic toxicity of its breakdown products. Bioremediation strategies using microorganisms are being explored for the degradation of this dye.

References

Unveiling the Photophysical Profile of Reactive Orange 35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35 (C.I. 263170) is a monoazo reactive dye widely utilized in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent wash fastness.[1] Beyond its traditional application, the inherent chromophoric and potential fluorescent properties of azo dyes like this compound are of increasing interest to researchers in fields such as materials science and drug development for applications including sensing, imaging, and photodynamic therapy. This technical guide provides a comprehensive overview of the key photophysical properties of this compound and details the experimental protocols required for their characterization. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the methodologies to obtain this crucial information.

Core Photophysical Properties

The interaction of a dye molecule with light is defined by a set of key photophysical parameters. Understanding these properties is essential for predicting and tailoring the behavior of this compound in various applications.

Chemical and Physical Identity

A foundational understanding of the dye's basic characteristics is paramount before delving into its photophysical properties.

| Property | Value | Reference |

| CI Name | This compound | [2][3] |

| CI Number | 263170 | [2][3] |

| CAS Number | 12270-76-7 / 70210-13-8 | |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃ | |

| Molecular Weight | 814.12 g/mol | |

| Chemical Class | Single Azo | |

| Appearance | Red-light orange powder | |

| Solubility in Water (50°C) | 300 g/L |

Spectroscopic and Photophysical Data (Illustrative)

The following table summarizes the critical photophysical parameters for a reactive dye. The values presented here are illustrative placeholders to demonstrate the ideal data presentation format. Experimental determination is necessary to populate this table for this compound.

| Parameter | Symbol | Value (Illustrative) | Unit |

| Maximum Absorption Wavelength | λabs | 490 | nm |

| Molar Extinction Coefficient | ε | 25,000 | M⁻¹cm⁻¹ |

| Maximum Emission Wavelength | λem | 580 | nm |

| Stokes Shift | Δν | 90 | nm |

| Fluorescence Quantum Yield | Φf | 0.15 | - |

| Fluorescence Lifetime | τf | 2.5 | ns |

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized and well-defined experimental protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the maximum absorption wavelength (λabs) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at that wavelength.

Methodology:

-

Preparation of Stock Solution: A stock solution of this compound is prepared by accurately weighing the dye powder and dissolving it in a suitable solvent (e.g., deionized water or an appropriate buffer) in a volumetric flask.

-

Preparation of Standard Solutions: A series of standard solutions of known concentrations are prepared by serial dilution of the stock solution.

-

Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank solution (the solvent used to prepare the dye solutions).

-

Spectral Acquisition: The absorption spectra of the standard solutions are recorded over a relevant wavelength range (e.g., 300-700 nm).

-

Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the spectra. A calibration curve of absorbance at λabs versus concentration is plotted. According to the Beer-Lambert law, the molar extinction coefficient (ε) is calculated from the slope of this linear plot.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to determine the maximum emission wavelength (λem) and the fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: A dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength is prepared to avoid inner filter effects.

-

Spectrofluorometer Setup: The excitation wavelength is set to the λabs determined from the UV-Vis spectrum. The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

Determination of λem: The wavelength at which the fluorescence intensity is highest is the maximum emission wavelength (λem).

-

Quantum Yield Determination (Relative Method):

-

A standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G) is chosen. The standard should absorb at a similar wavelength to the sample.

-

The absorption and fluorescence spectra of both the this compound solution and the standard solution are measured under identical experimental conditions.

-

The quantum yield of this compound (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is typically used.

-

Sample Preparation: A dilute solution of this compound is prepared as for fluorescence spectroscopy.

-

Data Acquisition: The sample is excited with a pulsed light source (e.g., a laser diode) at the λabs, and the arrival times of the emitted photons are recorded.

-

Data Analysis: The fluorescence decay curve is plotted and fitted to an exponential decay function. For a single exponential decay, the lifetime (τf) is the time at which the fluorescence intensity has decreased to 1/e of its initial value.

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a reactive dye like this compound.

Caption: Workflow for Photophysical Characterization.

Conclusion

While this compound is a well-established textile dye, a detailed public repository of its photophysical properties is lacking. This guide provides the necessary framework and experimental protocols for researchers to thoroughly characterize its absorption, emission, and fluorescence lifetime. The generation of this data will be invaluable for exploring the potential of this compound in novel applications beyond the textile industry, including the development of advanced materials and biomedical technologies. The provided workflow and data presentation structures offer a standardized approach to ensure the comparability and utility of future research in this area.

References

Technical Guide: Identification of the C.I. Reactive Orange 35 Chromophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

A summary of the key identification and physical properties of C.I. Reactive Orange 35 is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [1][2] |

| CAS Number | 12270-76-7 | [3] |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃ | |

| Molecular Weight | 814.12 g/mol | |

| IUPAC Name | trisodium 2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate | |

| Appearance | Orange powder | |

| Solubility | Soluble in water |

The Chromophore of this compound

The chromophore of an organic dye is the part of the molecule responsible for its color. In this compound, the chromophore is a monoazo system, which consists of an aromatic ring system connected by an azo group (-N=N-). The extensive conjugation of this system allows for the absorption of light in the visible region, resulting in the observed orange color.

The core chromophoric structure is derived from the coupling of three key aromatic intermediates, as detailed in the synthesis section. The specific arrangement of the aromatic rings, the azo linkage, and the various substituents all influence the exact wavelength of light absorbed and thus the final color of the dye.

Caption: Logical relationship of the core components of C.I. This compound.

Synthesis of this compound

The synthesis of C.I. This compound involves a multi-step process that builds the final chromophore through a series of diazotization and coupling reactions.

The manufacturing process is as follows:

-

First Diazotization and Coupling: 2-Aminobenzene-1,4-disulfonic acid is diazotized and then coupled with 2,5-Dimethylbenzenamine.

-

Second Diazotization and Coupling: The product from the first step is then diazotized and coupled with 8-Aminonaphthalene-1-sulfonic acid.

-

Condensation: The resulting disazo compound is condensed with 2,4,6-Trichloro-1,3,5-triazine.

-

Ammoniation: Finally, the product is ammoniated to yield C.I. This compound.

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols for Chromophore Identification

The definitive identification of the chromophore of an azo dye like this compound relies on a combination of spectroscopic techniques. Below are the general experimental protocols for the key analytical methods.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of the dye, which is characteristic of the chromophore.

Protocol:

-

Sample Preparation: A stock solution of C.I. This compound is prepared in deionized water or a suitable buffer at a concentration of approximately 100 mg/L. A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance of each diluted solution is measured over a wavelength range of 200-800 nm, using the solvent as a blank.

-

Data Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified. A study on a dye referred to as "Red-5B/Red-35," which is likely C.I. This compound, reported a λmax of 512 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the chromophore by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Protocol:

-

Sample Preparation: Approximately 10-20 mg of the purified dye is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Measurement: ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR experiments are used to piece together the connectivity of the atoms and confirm the structure of the aromatic rings and the azo linkage.

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of the dye and to obtain fragmentation patterns that can help confirm the structure of the chromophore and its substituents.

Protocol:

-

Sample Preparation: A dilute solution of the dye is prepared in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile or methanol.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

-

Measurement: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured.

-

Data Analysis: The exact mass of the molecular ion is used to confirm the elemental composition of the dye. The fragmentation pattern provides information about the different structural components of the molecule.

Caption: Experimental workflow for the identification of the this compound chromophore.

Conclusion

The chromophore of C.I. This compound is a well-defined monoazo system, the structure of which is established through its multi-step synthesis from known aromatic precursors. The characteristic orange color of this dye is a direct result of the extended π-electron system of this chromophore. While detailed, publicly available spectroscopic data (NMR and MS) for this specific dye is limited, the application of standard analytical techniques such as UV-Vis spectroscopy, NMR, and mass spectrometry provides a robust framework for the complete identification and characterization of its chromophoric structure. The methodologies outlined in this guide serve as a comprehensive protocol for researchers and scientists engaged in the analysis of this and similar azo dyes.

References

An In-depth Technical Guide on the Thermal Degradation Characteristics of Reactive Orange 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35, a dichlorotriazine reactive azo dye, is primarily utilized in the textile industry for its vibrant color and covalent bonding to cellulosic fibers. Its chemical structure, as identified by its molecular formula C₂₇H₁₉ClN₉Na₃O₉S₃ and CAS numbers 12270-76-7 and 70210-13-8, suggests a complex molecule with multiple functional groups that influence its thermal stability.[1] Understanding the thermal degradation characteristics of this compound is crucial for ensuring safe handling, processing, and for predicting its environmental fate. Thermal decomposition can lead to the formation of hazardous byproducts, including toxic and irritating gases.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| C.I. Name | This compound |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃ |

| Molecular Weight | 814.12 g/mol |

| CAS Number | 12270-76-7 / 70210-13-8 |

| Chemical Class | Single Azo, Dichlorotriazine |

| Appearance | Orange Powder |

Hypothetical Thermal Degradation Profile

Based on studies of similar azo dyes, the thermal degradation of this compound is expected to occur in multiple stages. The following table summarizes a plausible thermal decomposition profile as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Hypothetical TGA/DSC Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Key Events (Interpretation) |

| 30 - 150 | 5 - 10 | Desorption of adsorbed water and volatile impurities. |

| 150 - 300 | 20 - 30 | Initial decomposition of the dichlorotriazine ring and cleavage of the azo linkage. |

| 300 - 500 | 40 - 50 | Major degradation of the aromatic backbone and sulfonate groups. |

| > 500 | 10 - 15 | Formation of a stable char residue. |

Experimental Protocols

Detailed methodologies for key experiments to determine the thermal degradation characteristics of this compound are outlined below. These protocols are based on standard practices for the analysis of organic compounds.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Record the sample weight as a function of temperature. The resulting data is plotted as a TGA curve (weight % vs. temperature). The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its final decomposition point (e.g., 500 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

Record the differential heat flow between the sample and the reference. Endothermic and exothermic events are observed as peaks in the DSC thermogram.

-

4.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small amount (0.1-1 mg) of the this compound sample into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Pyrolyze the sample at a specific temperature (e.g., 500 °C) or over a temperature range to analyze the evolved gases.[2][3]

-

The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for characterizing the thermal degradation of this compound.

Caption: Experimental workflow for thermal degradation analysis.

5.2. Hypothetical Thermal Degradation Pathway

The thermal degradation of dichlorotriazine azo dyes is a complex process involving the cleavage of the azo bond and the decomposition of the triazine ring and aromatic structures. A simplified, hypothetical pathway is presented below.

References

An In-depth Technical Guide on the Interaction of Reactive Orange 35 with Cellulosic Fibers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interaction between Reactive Orange 35 and cellulosic fibers. It details the molecular structures of the reactants, the mechanism of their covalent bonding, factors influencing the reaction, and standard experimental protocols for studying this interaction.

Introduction to Reactive Dyes and Cellulosic Fibers

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, leading to high wash fastness.[1][2][3] Cellulosic fibers, derived from plant-based materials like cotton, linen, and viscose, are polymers of repeating glucose units.[4][5] The abundant hydroxyl (-OH) groups on the cellulose polymer chain are the primary reaction sites for reactive dyes.

Chemical Structures of Reactants

This compound

This compound, also known as C.I. This compound, is a single azo dye. Its key structural features include the chromophore, which is responsible for its color, and a reactive group that enables it to form a covalent bond with the fiber.

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 12270-76-7 / 70210-13-8 |

| Molecular Formula | C₂₇H₁₉ClN₉Na₃O₉S₃ |

| Molecular Weight | 814.12 g/mol |

| Chemical Class | Single Azo |

| Solubility | 300 g/L in water |

Cellulosic Fibers

Cellulose is a linear polysaccharide polymer composed of repeating β-1,4-linked glucose units. The presence of numerous hydroxyl groups gives cellulose its characteristic properties, including hydrophilicity and the ability to react with other chemical agents. These hydroxyl groups are the key to the covalent bonding with reactive dyes. The structure of cellulose consists of both crystalline regions, where the polymer chains are highly ordered, and amorphous regions with less order.

Mechanism of Interaction

The fundamental interaction between this compound and cellulosic fibers is a nucleophilic substitution or addition reaction that results in the formation of a stable covalent bond. This process is typically carried out in an alkaline medium.

The overall dyeing mechanism can be broken down into three main stages:

-

Exhaustion: The dye is adsorbed onto the surface of the cellulosic fiber from the dyebath. This process is facilitated by the addition of an electrolyte, such as sodium chloride or sodium sulfate, which helps to overcome the natural repulsion between the negatively charged fiber surface and the anionic dye molecules.

-

Fixation: Under alkaline conditions, the hydroxyl groups on the cellulose molecule are activated to form cellulosate anions (Cell-O⁻). These highly nucleophilic anions then attack the reactive group of the dye molecule, leading to the formation of a covalent ether bond. The choice of alkali (e.g., soda ash, caustic soda) and the pH of the dyebath are critical for optimal fixation.

-

Wash-off: After the fixation stage, any unfixed or hydrolyzed dye is removed from the fabric through a thorough washing process to ensure high wet fastness.

A competing reaction that can occur during the dyeing process is the hydrolysis of the reactive dye, where the dye reacts with hydroxide ions in the water instead of the cellulosic fiber. This hydrolyzed dye can no longer react with the fiber and must be washed off, leading to a reduction in dyeing efficiency.

Caption: Workflow of the reactive dyeing process for cellulosic fibers.

Factors Influencing the Interaction

Several parameters critically affect the efficiency of the dyeing process. Proper control of these factors is essential for achieving optimal color yield and fastness properties.

| Factor | Effect on Dyeing Process | Typical Conditions |

| pH | Essential for activating the hydroxyl groups of cellulose for reaction with the dye. Higher pH increases the rate of fixation but also the rate of dye hydrolysis. | An optimal pH is typically between 10.5 and 11. |

| Temperature | Affects the rate of dye diffusion into the fiber and the rate of the chemical reaction. Higher temperatures can increase the rate of hydrolysis. | For hot brand reactive dyes, temperatures between 60°C and 100°C are common. |

| Electrolyte Concentration | Increases the exhaustion of the dye onto the fiber by neutralizing the negative surface charge of the cellulose. | Typically 15-30 g/L of NaCl or Glauber's salt for medium to deep shades. |

| Dyeing Time | Sufficient time is required for dye exhaustion and fixation. | Generally around 60 minutes for the entire process. |

| Liquor Ratio | The ratio of the weight of the dye bath to the weight of the fabric. Lower liquor ratios can lead to higher dye exhaustion and fixation. | A common liquor ratio is 1:10 or 1:20. |

Experimental Protocols

The following is a generalized experimental protocol for the exhaust dyeing of cellulosic fibers with this compound.

Materials

-

Scoured and bleached cellulosic fabric (e.g., cotton)

-

This compound

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Acetic acid (for neutralization)

-

Non-ionic soaping agent

-

Laboratory dyeing machine

Dyeing Procedure

-

Preparation of the Dyebath: Prepare the dyebath with the required amount of water at a specific liquor ratio (e.g., 1:10).

-

Exhaustion Phase:

-

Add the pre-wetted fabric to the dyebath.

-

Add a sequestering agent if using hard water.

-

Gradually add the required amount of electrolyte (e.g., 80 g/L NaCl).

-

Run the machine for a set period (e.g., 5-10 minutes) to allow for salt distribution.

-

Add the pre-dissolved this compound dye (e.g., x% on the weight of the fabric).

-

Continue running the machine for approximately 30 minutes to allow for dye exhaustion.

-

-

Fixation Phase:

-

Add the required amount of alkali (e.g., 5 g/L soda ash) to the dyebath to raise the pH.

-

Continue the dyeing process for another 30-60 minutes at the recommended temperature (e.g., 60°C).

-

-

Wash-off Procedure:

-

Drain the dyebath.

-

Rinse the dyed fabric with cold water.

-

Neutralize the fabric with a dilute solution of acetic acid (e.g., 0.75 g/L).

-

Perform a soaping wash at or near the boil with a non-ionic detergent (e.g., 0.25 g/L) to remove unfixed dye.

-

Rinse thoroughly with hot and then cold water.

-

Dry the fabric.

-

Caption: A typical experimental workflow for exhaust dyeing of cellulosic fibers.

Quantification of Dye-Fiber Interaction

Several methods can be used to quantify the extent of the interaction between the reactive dye and the cellulosic fiber.

-

Dye Exhaustion (%E): This measures the percentage of dye that has moved from the dyebath onto the fiber. It is determined by measuring the absorbance of the dye solution before and after the dyeing process.

-

Dye Fixation (%F): This determines the percentage of dye that has covalently bonded to the fiber. It is often calculated by measuring the color strength of the fabric before and after a rigorous washing process that removes all unfixed dye.

-

Color Strength (K/S): This value, derived from reflectance measurements, is proportional to the amount of dye fixed on the fabric and is a common industrial measure of dyeing success.

-

Analytical Techniques: Advanced analytical techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and thin-layer chromatography (TLC) can be employed to study the dye-fiber interaction in more detail.

Conclusion

The interaction of this compound with cellulosic fibers is a well-established chemical process that results in a stable, covalently bonded colored product. The efficiency of this interaction is highly dependent on a range of process parameters, including pH, temperature, and electrolyte concentration. A thorough understanding and precise control of these factors are crucial for achieving reproducible and high-quality dyeing results. The experimental protocols and quantitative methods outlined in this guide provide a solid foundation for researchers and scientists working with this dye-fiber system.

References

- 1. textilelearner.net [textilelearner.net]

- 2. Reactive dyes and its mechanism [diutestudents.blogspot.com]

- 3. Reactive Dyes| this compound|Reactive Black DN | [vipulorganics.com]

- 4. Cellulose Fiber Manufacturing Process Explained: From Raw Material to Final Fiber [wotaichem.com]

- 5. Cellulose fiber - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Laboratory Dyeing of Cotton with Reactive Orange 35

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of cotton substrates with C.I. Reactive Orange 35 in a laboratory setting. The procedure outlines the necessary reagents, equipment, and a step-by-step methodology for achieving consistent and reproducible dyeings for pale, medium, and dark shades. Safety precautions and post-dyeing analysis are also addressed.

Introduction

Reactive dyes, such as C.I. This compound, are a class of colored organic compounds that form a covalent bond with the hydroxyl groups of cellulosic fibers like cotton.[1][2] This chemical bond results in excellent wash fastness and vibrant, long-lasting color.[1][2] The dyeing process is typically carried out in an alkaline medium, which facilitates the reaction between the dye and the fiber. The application of reactive dyes involves three main stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber under alkaline conditions, and a final wash-off to remove any unfixed or hydrolyzed dye.[3]

Chemical Information:

| Dye Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | This compound | 12270-76-7 / 70210-13-8 | C27H19ClN9Na3O9S3 | 814.12 g/mol |

Experimental Protocol

This protocol is based on a standard exhaust dyeing method in a laboratory setting. The quantities of dye, salt, and alkali are provided for pale, medium, and dark shades.

Materials and Reagents

-

Substrate: Scoured and bleached 100% cotton fabric

-

Dye: C.I. This compound

-

Electrolyte: Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride)

-

Alkali: Soda ash (sodium carbonate)

-

Wetting Agent: Non-ionic wetting agent

-

Sequestering Agent: To complex any hardness ions in the water

-

Acetic Acid: For neutralization

-

Non-ionic Detergent: For soaping

-

Distilled or Deionized Water

Equipment

-

Laboratory dyeing machine (e.g., infrared or water bath shaker)

-

Beakers and graduated cylinders

-

Pipettes

-

pH meter

-

Heating and stirring apparatus

-

Balance (accurate to 0.001 g)

-

Squeeze rollers or manual wringer

-

Drying oven

Dyeing Recipe

The following table provides the recommended concentrations of dye, salt, and alkali for achieving pale, medium, and dark shades on cotton. The percentages for the dye are based on the weight of the fabric (% owf). The concentrations of salt and alkali are given in grams per liter (g/L) of the dyebath. A liquor-to-goods ratio (L:R) of 20:1 is recommended for laboratory dyeings.

| Parameter | Pale Shade | Medium Shade | Dark Shade |

| This compound (% owf) | 0.5% | 2.0% | 4.0% |

| Glauber's Salt (g/L) | 30 | 60 | 80 |

| Soda Ash (g/L) | 10 | 15 | 20 |

| Wetting Agent (g/L) | 1.0 | 1.0 | 1.0 |

| Sequestering Agent (g/L) | 1.0 | 1.0 | 1.0 |

| Liquor Ratio | 20:1 | 20:1 | 20:1 |

| Dyeing Temperature | 80-90°C | 80-90°C | 80-90°C |

| Dyeing Time (after alkali addition) | 60 min | 60 min | 60-90 min |

Dyeing Procedure

-

Preparation:

-

Accurately weigh the scoured and bleached cotton fabric sample.

-

Calculate the required amounts of dye, salt, soda ash, and other auxiliaries based on the desired shade depth and the liquor ratio.

-

Prepare a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in hot water (around 50°C).

-

-

Dyeing Cycle:

-

Set up the dyebath in the laboratory dyeing machine with the calculated amount of water, wetting agent, and sequestering agent.

-

Immerse the cotton fabric in the bath and run for 5-10 minutes at room temperature to ensure thorough wetting.

-

Add the dissolved dye solution to the dyebath.

-

Gradually raise the temperature to the dyeing temperature of 80-90°C over 20-30 minutes.

-

Run for 10-15 minutes at this temperature.

-

Add the calculated amount of Glauber's salt in two portions over 15-20 minutes.

-

Continue dyeing for another 20-30 minutes to allow for dye exhaustion.

-

Add the calculated amount of soda ash (pre-dissolved in a small amount of water) to the dyebath.

-

Continue the dyeing for the specified time (60-90 minutes) to fix the dye to the cotton fibers.

-

-

After-treatment (Wash-off):

-

After the dyeing time is complete, drop the dyebath.

-

Rinse the dyed fabric thoroughly with cold water.

-

Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid at 50-60°C for 10 minutes.

-

Rinse again with cold water.

-

Soap the fabric with a 1-2 g/L solution of non-ionic detergent at or near the boil (95-100°C) for 10-15 minutes to remove any unfixed dye.

-

Rinse thoroughly with hot water and then with cold water until the water runs clear.

-

Squeeze the excess water from the fabric and dry it in an oven or air dry.

-

Experimental Workflow

Caption: Experimental workflow for dyeing cotton with this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling dyes and chemicals.

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dye dust and chemical fumes.

-

Handling Dye Powder: Avoid creating dust when handling the reactive dye powder. An approved dust respirator should be used if airborne particulate is generated.

-

Chemical Handling: Handle all chemicals with care, following the manufacturer's safety data sheets (SDS).

-

Spills: In case of a spill, sweep or shovel the material into an appropriate container for disposal. Avoid generating dust.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Presentation and Analysis

To evaluate the dyeing performance, various tests can be conducted on the dyed fabric. The results should be tabulated for easy comparison.

Colorfastness Properties

The following table provides typical fastness ratings for cotton dyed with this compound.

| Fastness Test | Standard Method | Expected Rating (1-5) |

| Washing Fastness | ISO 105-C06 | 4-5 |

| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |

| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |

| Light Fastness | ISO 105-B02 | 4-5 |

| Perspiration Fastness (Acid & Alkali) | ISO 105-E04 | 4-5 |

Rating Scale: 1 (Poor) to 5 (Excellent)

Colorimetric Evaluation

The color yield (K/S values) and color coordinates (CIELAB values: L, a, b*) of the dyed samples can be measured using a spectrophotometer to quantitatively assess the dyeing results.

Signaling Pathway and Logical Relationships

The dyeing of cotton with a reactive dye is a chemical process governed by the principles of dye diffusion, adsorption, and chemical reaction. The logical relationship between the key components and steps is illustrated below.

Caption: Logical relationship of components in the reactive dyeing process.

References

Application Notes and Protocols for Cold Pad-Batch Dyeing of Cellulosic Fibers with Reactive Orange 35

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cold pad-batch (CPB) dyeing of cellulosic textiles, such as cotton and viscose, using Reactive Orange 35. This semi-continuous dyeing method is recognized for its efficiency, cost-effectiveness, and reduced environmental impact compared to conventional exhaust dyeing.[1][2] The CPB process offers significant savings in water, energy, and chemicals, making it a sustainable choice for textile coloration.[1][2][3]

Principle of Cold Pad-Batch Dyeing

The cold pad-batch (CPB) method is a semi-continuous process primarily used for dyeing cellulosic fibers with reactive dyes. The fabric is first impregnated with a dye liquor containing the reactive dye and then padded to ensure even distribution and penetration. Subsequently, an alkali solution is introduced to raise the pH, which facilitates the chemical reaction between the dye and the fiber. This reaction, known as fixation, occurs while the fabric is batched and rotated at ambient temperature for several hours. The covalent bond formed between the dye molecule and the hydroxyl groups of the cellulosic fibers results in excellent wash fastness.

This compound, a vinyl sulfone (VS) type reactive dye, is particularly well-suited for the CPB process due to its moderate reactivity. This allows for sufficient diffusion of the dye into the fiber before fixation, leading to level and well-penetrated dyeing.

Data Presentation

The following tables summarize the key quantitative parameters for the cold pad-batch dyeing of cotton with this compound. These values are starting points and may require optimization based on the specific substrate, desired shade depth, and machinery.

Table 1: Dye Bath and Alkali Formulation for Varying Shade Depths

| Parameter | Light Shades (<1% owf) | Medium Shades (1-3% owf) | Dark Shades (>3% owf) |

| Dye Liquor | |||

| This compound (g/L) | Up to 10 | 10 - 30 | 30 - 60 |

| Wetting Agent (g/L) | 1 - 2 | 1 - 2 | 1 - 2 |

| Sequestering Agent (g/L) | 1 - 2 | 1 - 2 | 1 - 2 |

| Urea (g/L) | 50 - 100 | 50 - 100 | 100 - 150 |

| Alkali Solution | |||

| Soda Ash (g/L) | 10 - 15 | 15 - 20 | 20 |

| Caustic Soda (36°Bé) (mL/L) | 2 - 5 | 5 - 15 | 15 - 30 |

owf: on the weight of the fabric

Table 2: Padding and Batching Parameters

| Parameter | Value | Unit |

| Fabric Speed | 30 - 50 | m/min |

| Padder Pressure | 1.2 - 1.5 | Bar |

| Liquor Pick-up (Cotton) | 60 - 70 | % |

| Dye Bath Temperature | 20 - 25 | °C |

| Fixation (Batching) Temperature | 25 - 30 | °C |

| Batching Time | 8 - 16 | hours |

Experimental Protocols

This section outlines the detailed methodology for the cold pad-batch dyeing of a cotton fabric with this compound.

Materials and Equipment

-

Fabric: Scoured and bleached 100% cotton fabric. The fabric should have good absorbency (wetting time < 5 seconds) and a neutral pH.

-

Dye: this compound (powder or liquid form)

-

Chemicals:

-

Soda Ash (Sodium Carbonate, Na₂CO₃)

-

Caustic Soda (Sodium Hydroxide, NaOH), 36°Bé solution

-

Urea

-

Non-ionic Wetting Agent

-

Sequestering Agent

-

Acetic Acid (for neutralization)

-

Non-ionic Soaping Agent

-

-

Equipment:

-

Laboratory padding mangle

-

Batching roller

-

Plastic film for wrapping

-

Beakers, graduated cylinders, and stirring equipment

-

pH meter

-

Washing becks or similar washing equipment

-

Pre-treatment of Fabric

Ensure the cotton fabric is properly pre-treated (desized, scoured, and bleached) to remove all impurities. The fabric must be uniformly dried and cooled to room temperature before dyeing.

Preparation of Dye and Alkali Solutions

It is crucial to prepare the dye and alkali solutions separately to prevent premature hydrolysis of the dye.

Dye Liquor Preparation (for 1 Liter):

-

Weigh the required amount of this compound based on the desired shade depth (see Table 1).

-

Make a paste of the dye powder with a small amount of cold water.

-

Add approximately 800 mL of water at 30-40°C and stir until the dye is completely dissolved.

-

Add the required amounts of wetting agent, sequestering agent, and urea (see Table 1) and stir until fully dissolved.

-

Make up the final volume to 1 Liter with water.

Alkali Solution Preparation (for 1 Liter):

-

Weigh the required amount of Soda Ash (see Table 1) and dissolve it in approximately 800 mL of cold water.

-

Carefully add the required volume of Caustic Soda solution (see Table 1).

-

Make up the final volume to 1 Liter with cold water.

Padding Process

-

Set the padding mangle pressure to achieve the desired liquor pick-up (60-70% for cotton).

-

The dye and alkali solutions are typically fed to the padding trough via a metering pump at a ratio of 4:1 (dye liquor to alkali solution). This ensures mixing immediately before impregnation.

-

Thread the pre-treated, dry cotton fabric through the padding mangle.

-

Run the fabric through the dye liquor at a constant speed of 30-50 m/min. The immersion time should be approximately 1.5-2 seconds.

Batching and Fixation

-

Immediately after padding, wind the fabric onto a roller without creating creases.

-

Wrap the fabric roll with a plastic film to prevent evaporation and absorption of carbon dioxide from the air.

-

Store the wrapped fabric roll at an ambient temperature of 25-30°C for 8-16 hours. For consistent results, it is advisable to rotate the batch slowly during this period to prevent liquor drainage.

Washing-off Process

After the batching time is complete, it is essential to thoroughly wash the fabric to remove any unfixed and hydrolyzed dye.

-

Cold Rinse: Rinse the fabric in cold water to remove the bulk of the alkali and unfixed dye.

-

Hot Rinse: Rinse the fabric in hot water (60-70°C).

-

Soaping: Wash the fabric in a bath containing 1-2 g/L of a non-ionic soaping agent at or near boiling temperature for 10-15 minutes.

-

Hot Rinse: Rinse again in hot water (60-70°C).

-

Cold Rinse: Perform a final cold rinse.

-

Neutralization (if necessary): If the fabric has a high pH, a final rinse with a very dilute solution of acetic acid can be performed to neutralize any residual alkali.

-

Drying: Dry the dyed fabric.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the cold pad-batch dyeing method.

Logical Relationship of Dye Fixation

Caption: Chemical principle of reactive dye fixation on cellulosic fibers.

References

Application Notes and Protocols for Exhaust Dyeing of Cellulose with C.I. Reactive Orange 35

Introduction

Reactive dyes are a prominent class of dyes used for cellulosic fibers like cotton due to their ability to form a strong covalent bond with the fiber, resulting in excellent wash fastness and vibrant shades.[1][2][3] The exhaust dyeing method is a widely practiced technique for applying reactive dyes in rope form, particularly for materials like tubular knitwear.[4] This process typically involves two main phases: the exhaustion of the dye onto the fiber in the presence of an electrolyte, followed by the fixation of the dye to the fiber under alkaline conditions.[2] C.I. Reactive Orange 35 is a red-light orange reactive dye suitable for dyeing cellulosic fibers.

Effective dyeing with reactive dyes requires careful control of several parameters, including dye concentration, electrolyte concentration, alkali concentration, pH, temperature, and liquor ratio, to ensure level dyeing and good reproducibility. The following protocol provides a representative procedure for the exhaust dyeing of cellulose with this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the exhaust dyeing of cellulose with this compound.

| Parameter | Value | Unit | Notes |

| Dyeing Recipe | |||

| C.I. This compound | 2 | % o.w.f.* | |

| Glauber's Salt (Anhydrous) | 50 | g/L | Electrolyte for exhaustion |

| Soda Ash (Sodium Carbonate) | 20 | g/L | Alkali for fixation |

| Process Conditions | |||

| Liquor Ratio | 1:10 | Ratio of goods weight to liquor volume | |

| Initial Temperature | 40 | °C | |

| Dyeing Temperature | 60 | °C | |

| pH (Fixation Step) | 10.5 - 11 | Optimal for fixation | |

| Process Times | |||

| Initial Run Time (with salt) | 30 | minutes | For dye exhaustion |

| Alkali Addition | 15 | minutes | Gradual addition is recommended |

| Fixation Time | 60 | minutes | After alkali addition |

| Post-Treatment | |||

| Rinsing Temperature (Cold) | Ambient | °C | |

| Soaping Temperature | 95 | °C | |

| Soaping Agent | 2 | g/L |

*% o.w.f. = on the weight of the fabric

Experimental Workflow Diagram

Caption: Experimental workflow for the exhaust dyeing of cellulose with this compound.

Experimental Protocol

1. Materials and Equipment

-

Substrate: Scoured and bleached cellulosic fabric (e.g., 100% cotton).

-

Dye: C.I. This compound.

-

Chemicals:

-

Glauber's Salt (Anhydrous Sodium Sulfate - Na₂SO₄) as the electrolyte.

-

Soda Ash (Sodium Carbonate - Na₂CO₃) as the alkali.

-

Acetic Acid (for neutralization if required).

-

Sequestering agent (to prevent interference from hard water ions).

-

Soaping agent (for wash-off).

-

-

Equipment:

-

Laboratory-scale exhaust dyeing machine (e.g., a glycerin bath beaker dyer or a sample jet dyeing machine).

-

Beakers, graduated cylinders, and a magnetic stirrer.

-

pH meter.

-

Weighing balance.

-

2. Pre-treatment of Fabric

Ensure the cellulosic fabric is properly scoured and bleached to remove impurities such as oils, waxes, and sizing agents. This pre-treatment is crucial for achieving good absorbency and level dyeing.

3. Dyebath Preparation

-

Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f.) and the liquor ratio (e.g., 1:10).

-

Prepare the dyebath by dissolving the pre-calculated amount of C.I. This compound and a sequestering agent in the required volume of water at approximately 40°C. Stir until the dye is completely dissolved.

4. Dyeing Procedure

-

Exhaustion Phase:

-

Load the pre-wetted fabric into the dyeing machine.

-

Add the prepared dyebath.

-

Start the machine and run for 5-10 minutes to ensure even wetting and temperature distribution.

-

Gradually add the pre-calculated amount of Glauber's salt to the dyebath over a period of 10-15 minutes. The addition of salt increases the affinity of the dye for the cellulose, promoting exhaustion.

-

Raise the temperature of the dyebath to 60°C.

-

Continue the dyeing process at 60°C for 30 minutes to allow for the migration and leveling of the dye onto the fabric.

-

-

Fixation Phase:

-

After the exhaustion phase, begin the gradual addition of the pre-dissolved Soda Ash solution to the dyebath over 15 minutes. This raises the pH to the alkaline range (10.5-11), which is necessary for the chemical reaction between the dye and the cellulose fiber.

-

Once the alkali has been added, continue the dyeing process at 60°C for an additional 60 minutes to ensure complete fixation of the dye.

-

5. Post-treatment (Wash-off)

Proper wash-off is critical to remove any unfixed or hydrolyzed dye, ensuring good wash fastness.

-

Drain the hot dyebath.

-

Perform a cold rinse to remove the bulk of the residual chemicals and unfixed dye.

-

Perform a hot rinse at 70-80°C.

-

Treat the dyed fabric in a fresh bath with a soaping agent (e.g., 2 g/L) at or near the boil (95°C) for 10-15 minutes. This step removes any superficially adsorbed dye.

-

Perform another hot rinse.

-

Follow with a final cold rinse.

-

If necessary, neutralize the fabric with a very dilute solution of acetic acid in the final rinse bath.

-

Hydro-extract and dry the dyed fabric.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Reactive Orange 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35 is a synthetic azo dye belonging to the reactive class of dyes, characterized by the presence of a reactive group that forms a covalent bond with the substrate. It is widely used in the textile industry for dyeing cellulosic fibers. The purity of this compound is crucial for ensuring consistent color quality, dyeing performance, and meeting regulatory standards. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of this compound and the separation of its potential impurities.

The manufacturing process of this compound involves a multi-step synthesis, which can lead to the formation of various impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products such as the hydrolyzed form of the dye. A robust analytical method is therefore essential for quality control and to ensure the product meets specifications.

Experimental Protocols

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase and gradient elution. An ion-pairing agent is incorporated into the mobile phase to improve the retention and resolution of the anionic dye and its sulfonated impurities. Detection is performed using a UV-Vis detector at the maximum absorbance wavelength of this compound.

Materials and Reagents

-

This compound Reference Standard: (Purity ≥ 98%)

-

Acetonitrile (ACN): HPLC grade

-

Water: Deionized, 18.2 MΩ·cm

-

Tetrabutylammonium Bromide (TBAB): HPLC grade, for ion-pairing

-

Sodium Dihydrogen Phosphate (NaH₂PO₄): Analytical grade

-

Phosphoric Acid (H₃PO₄): Analytical grade

-

Methanol: HPLC grade (for sample preparation)

-

Sample: this compound commercial product

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV-Vis detector is suitable for this analysis.

| Parameter | Condition |

| HPLC Column | C18 Reverse-Phase, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Sodium Dihydrogen Phosphate buffer with 5 mM Tetrabutylammonium Bromide, pH adjusted to 6.5 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 495 nm (λmax of this compound) |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 20.0 | 40 | 60 |

| 25.0 | 40 | 60 |

| 25.1 | 90 | 10 |

| 30.0 | 90 | 10 |

Preparation of Solutions

-

Mobile Phase A (Aqueous Buffer with Ion-Pairing Agent): Dissolve 2.4 g of NaH₂PO₄ and 1.61 g of TBAB in 1 L of deionized water. Adjust the pH to 6.5 with diluted phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

-

Mobile Phase B (Organic): Acetonitrile (HPLC grade).

-

Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of methanol and water.

-

Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Typical Retention Times and Identification of Peaks

| Peak Number | Tentative Identification | Typical Retention Time (min) |

| 1 | Early eluting polar impurities | 2.0 - 4.0 |

| 2 | Hydrolyzed this compound | ~ 12.5 |

| 3 | This compound | ~ 15.2 |

| 4 | Synthesis by-product/Isomer | ~ 17.8 |

| 5 | Less polar impurities | > 20.0 |

Table 3: Purity Analysis Results of a Sample Batch

| Sample ID | Main Peak Area | Total Peak Area | Purity (%) |

| RO35-001 | 1854321 | 1911671 | 97.00 |

| RO35-002 | 1889765 | 1938211 | 97.50 |

| RO35-003 | 1823456 | 1899433 | 96.00 |

Note: The purity is calculated as (Main Peak Area / Total Peak Area) x 100. For accurate quantification, a calibration curve should be prepared using the reference standard.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Potential Impurities

Caption: Potential sources of impurities in this compound synthesis.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The use of an ion-pairing agent and a gradient elution program allows for the effective separation of the main component from its potential process-related impurities and degradation products. This method is suitable for routine quality control in a manufacturing environment as well as for research and development purposes. Proper system suitability tests, including resolution, tailing factor, and reproducibility, should be performed to ensure the validity of the results.

Application Notes and Protocols: Preparation of Stock Solutions of Reactive Orange 35

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 35 (C.I. This compound) is a synthetic azo dye known for its vibrant red-light orange color.[1] It belongs to the class of reactive dyes, which form a covalent bond with the substrate, leading to high wash fastness.[2] This property makes it widely used in the textile industry for dyeing cellulosic fibers such as cotton, wool, and silk.[2] In a research context, this compound is also utilized as a fluorescent dye and a chemical stain.[3] Its chemical formula is C₂₇H₁₉ClN₉Na₃O₉S₃, with a molecular weight of 814.12 g/mol .[1]

These application notes provide detailed protocols for the preparation of stock solutions of this compound for use in a laboratory setting, ensuring reproducibility and safety.

Safety and Handling

This compound, like many reactive dyes, requires careful handling to minimize potential health risks.

Emergency Overview:

-

Appearance: Orange powder.

-

Odor: Odorless.

-

Hazards: May be harmful if swallowed, causing stomach discomfort. It can cause irritation to the eyes and respiratory tract. Some individuals may experience skin irritation upon prolonged or repeated contact.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Respiratory Protection: Use a NIOSH-approved respirator or work in a well-ventilated area, such as a fume hood, especially when handling the powder.

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.